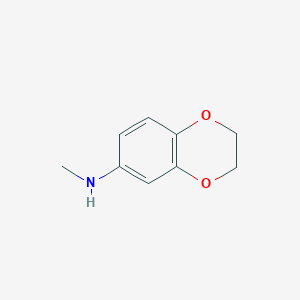![molecular formula C17H15Cl2N3O3 B15148674 4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15148674.png)
4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorobenzoyl group, a hydrazinecarbonyl group, and a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form 2,4-dichlorobenzoylhydrazine. This intermediate is then reacted with N-phenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichlorobenzoyl chloride
Uniqueness
3-[N’-(2,4-DICHLOROBENZOYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15Cl2N3O3 |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-11-6-7-13(14(19)10-11)17(25)22-21-16(24)9-8-15(23)20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
RAOCYEUEKUNJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15148604.png)
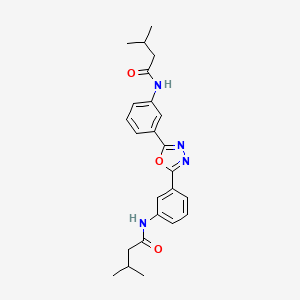
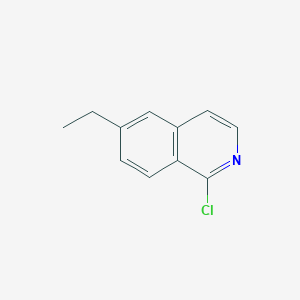
![7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid methyl ester](/img/structure/B15148622.png)
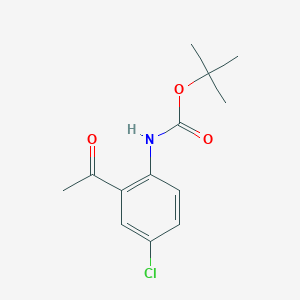
![2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile](/img/structure/B15148630.png)
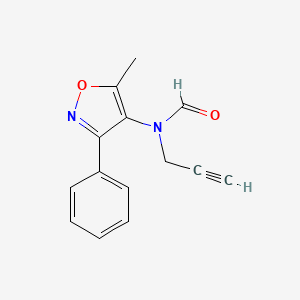
![4-tert-butyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B15148636.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15148647.png)
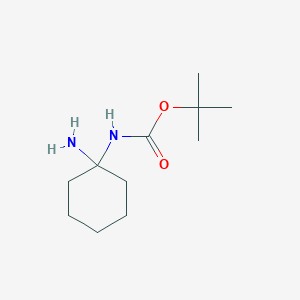
![(4E)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15148658.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B15148665.png)
![N-[bis(2-bromo-4,5-dimethoxyphenyl)methyl]acetamide](/img/structure/B15148670.png)
